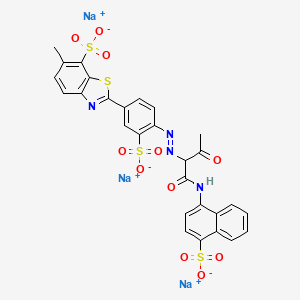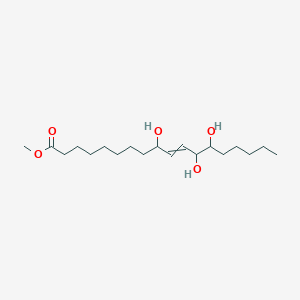
Methyl 9,12,13-trihydroxyoctadec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,12,13-trihydroxyoctadec-10-enoate is a methyl ester derivative of 9,12,13-trihydroxyoctadec-10-enoic acid, a long-chain fatty acid. This compound is characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10 in the octadecenoic acid chain . It is a member of the TriHOME (trihydroxy-octadecenoic acid) family, which are known for their biological activities and roles in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,12,13-trihydroxyoctadec-10-enoate typically involves the esterification of 9,12,13-trihydroxyoctadec-10-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the extraction of 9,12,13-trihydroxyoctadec-10-enoic acid from natural sources, followed by its esterification. The extraction process can involve the use of solvents like hexane or ethanol to isolate the acid from plant materials .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,12,13-trihydroxyoctadec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the double bond.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated methyl esters.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Methyl 9,12,13-trihydroxyoctadec-10-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated fatty acids.
Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of methyl 9,12,13-trihydroxyoctadec-10-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways related to lipid metabolism and oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12,13-trihydroxyoctadec-10-enoic acid: The parent compound with similar biological activities.
9,10,13-trihydroxyoctadec-11-enoic acid: Another TriHOME with hydroxyl groups at different positions.
9,12,13-trihydroxy-10-octadecenoic acid: A structural isomer with similar properties.
Uniqueness
Methyl 9,12,13-trihydroxyoctadec-10-enoate is unique due to its methyl ester group, which can influence its solubility and reactivity compared to its parent acid. This modification can enhance its stability and make it more suitable for certain applications in research and industry .
Propriétés
IUPAC Name |
methyl 9,12,13-trihydroxyoctadec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-4-8-12-17(21)18(22)15-14-16(20)11-9-6-5-7-10-13-19(23)24-2/h14-18,20-22H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFTSYXWYQFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00783184 |
Source


|
| Record name | Methyl 9,12,13-trihydroxyoctadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38947-15-8 |
Source


|
| Record name | Methyl 9,12,13-trihydroxyoctadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
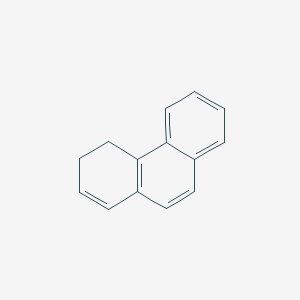
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
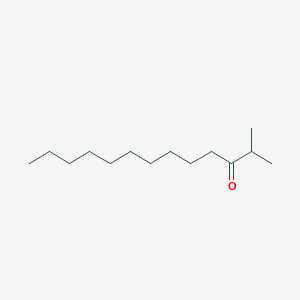

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
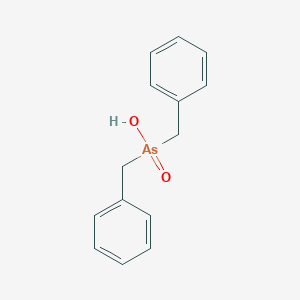



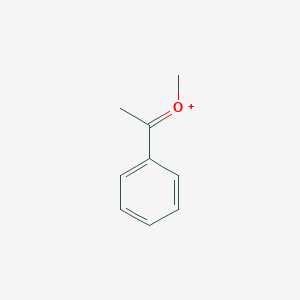
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
